molecular formula C16H29N3O2S B5570732 ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate

ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate

Cat. No. B5570732
M. Wt: 327.5 g/mol
InChI Key: YCQNTGALEHWUOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate involves multi-step reactions that typically start with the construction of the 1,2,4-triazole core followed by the introduction of substituents through various organic synthesis methods. For instance, the synthesis of ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate and similar compounds demonstrates the importance of achieving the desired structural framework through carefully planned reaction sequences, often involving cyclization and sulfanylidene insertion steps (Karczmarzyk et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, reveals a planar 1,2,4-triazoline ring and an almost planar ethyl acetate substituent, indicating a significant degree of structural rigidity and potential for specific molecular interactions. The crystal structure analysis often highlights the presence of hydrogen bonds forming chains or networks, stabilizing the molecular conformation and influencing the compound's physical and chemical properties (Karczmarzyk et al., 2012).

Chemical Reactions and Properties

Compounds within this chemical family undergo various chemical reactions, including cyclization, substitution, and rearrangement, contributing to the synthesis of diverse derivatives with potential biological activity. For example, the synthesis of novel 1,2,4-triazine derivatives showcases the chemical versatility of the core structure, allowing for the development of compounds with significant neuroprotective activity (Kucukkilinc et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Detailed crystallographic studies provide insights into the arrangement of molecules in the solid state, highlighting the role of intermolecular interactions in determining the material's physical properties.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the specific functional groups present in the compound. Research into similar compounds reveals a broad range of biological activities, from antimicrobial to neuroprotective effects, suggesting the potential utility of these molecules in various applications (Kucukkilinc et al., 2017).

Scientific Research Applications

Synthesis and Neuroprotective Activity

A study by Kucukkilinc et al. (2017) synthesized a series of 1,2,4-triazine derivatives, including compounds with structural similarities to ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate. These compounds exhibited significant neuroprotective activity against H2O2 and β-amyloid-induced toxicity in neuronal cells, highlighting their potential in treating neurodegenerative diseases (Kucukkilinc et al., 2017).

Structural Characterization

Research conducted by Karczmarzyk et al. (2012) focused on the structural characterization of a 1,2,4-triazoline derivative, which is closely related to the chemical structure of interest. This study provided detailed insights into the molecular configuration and potential reactivity of such compounds (Karczmarzyk et al., 2012).

Anticancer Potential

Riadi et al. (2021) explored the synthesis and biological evaluation of a new quinazolinone-based derivative, demonstrating potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases. This suggests a promising avenue for anticancer drug development using structurally related compounds (Riadi et al., 2021).

Ring Transformation Studies

Kato et al. (1981) investigated the ring transformation of 5-oxo-4-oxaspiro[2.3]hexanes, contributing to the understanding of chemical reactions that can modify the core structure of compounds similar to ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate. This research is vital for the development of new synthetic routes and derivatives (Kato et al., 1981).

Antimicrobial and Antitumor Activities

Demirbas et al. (2004) synthesized triazole derivatives showing antimicrobial activity against various microorganisms and antitumor activity towards breast cancer. This study underscores the potential of structurally similar compounds for therapeutic applications (Demirbas et al., 2004).

Nonlinear Optical Material Research

Kagawa et al. (1994) focused on the growth and characterization of a new organic nonlinear optical material, showcasing the potential of related compounds in the development of optical devices (Kagawa et al., 1994).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research on this compound could focus on its synthesis and characterization, as well as potential applications. For example, compounds containing a triazole ring are often studied for their potential use in medicinal chemistry .

properties

IUPAC Name

ethyl 2-[8-(2-methylbutan-2-yl)-3-sulfanylidene-1,2,4-triazaspiro[4.5]decan-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2S/c1-5-15(3,4)12-7-9-16(10-8-12)17-14(22)19(18-16)11-13(20)21-6-2/h12,18H,5-11H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQNTGALEHWUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [8-(2-methylbutan-2-yl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate

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